molecular formula C8H11NO B2887220 1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde CAS No. 78212-37-0

1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde

Cat. No. B2887220
CAS RN: 78212-37-0
M. Wt: 137.182
InChI Key: ZLHCGLGZSOFCTN-UHFFFAOYSA-N
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Description

1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde is an organic chemical compound . It has a molecular formula of C8H11NO and a molecular weight of 137.17904 .


Molecular Structure Analysis

The molecular structure of 1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde consists of a pyrrole ring with three methyl groups and a carbaldehyde group . The exact 3D structure is not available in the current literature.

Scientific Research Applications

Synthesis of Group 14 5-Metallated Pyrrole-2-carbaldehydes

Researchers have explored the synthesis of new group 14 5-metallated pyrrole-2-carbaldehydes from corresponding pyrrole-2-carbaldehydes. This work showcases the utility of 1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde in forming complexes with elements like silicon, germanium, and tin, indicating its role in the development of organometallic compounds with potential applications in catalysis and materials science (Denat, Gaspard-Iloughmane, & Dubac, 1992).

Single Molecule Magnets

The compound has found application in the field of molecular magnetism. Specifically, 1-methyl-1H-pyrrole-2-carbaldehyde oxime, a related derivative, was used as a ligand for the coordination of paramagnetic transition metal ions, leading to the creation of a {Mn(III)25} barrel-like cluster. This complex exhibits single-molecule magnetic behavior, highlighting the potential of pyrrole derivatives in designing new magnetic materials (Giannopoulos et al., 2014).

Oxidative Annulation and Direct Csp3-H to C═O Oxidation

An efficient and practical de novo synthesis of pyrrole-2-carbaldehyde skeletons was developed, featuring oxidative annulation and Csp3-H to C═O oxidation. This methodology, exemplified by the preparation of pyrrole-2-carbaldehyde derivatives from aryl methyl ketones, arylamines, and acetoacetate esters, provides a scalable approach to these compounds with a distinct advantage over traditional methods, avoiding the use of stoichiometric quantities of hazardous oxidants (Wu et al., 2018).

Conversion of Carbohydrates into Pyrrole-2-carbaldehydes

A practical conversion method of carbohydrates into N-substituted 5-(hydroxymethyl)pyrrole-2-carbaldehydes was developed, showcasing the use of pyrrole derivatives in synthesizing potential intermediates for drugs, food flavors, and functional materials. This conversion process represents a novel application of pyrrole-2-carbaldehydes in the sustainable transformation of biomass into valuable chemical products (Adhikary, Kwon, Chung, & Koo, 2015).

properties

IUPAC Name

1,3,5-trimethylpyrrole-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6-4-7(2)9(3)8(6)5-10/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHCGLGZSOFCTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C)C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde

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